Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17460057
InChI: InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC17460057

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
IUPAC Name methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H,10,11,12)
Standard InChI Key UMFBBZSEFIBVJL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=CN=C(N=C2N1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (IUPAC name: methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) has the molecular formula C₉H₇ClN₃O₂ and a molecular weight of 239.63 g/mol. Its structure consists of:

  • A pyrrolo[2,3-d]pyrimidine backbone (fused five- and six-membered rings).

  • A chlorine substituent at position 2.

  • A methyl ester group at position 6.

Key Physicochemical Data

PropertyValueSource
Molecular Weight239.63 g/molCalculated
SMILESCOC(=O)C1=C2C(=NC=N1)ClNC=C2Derived
Melting PointNot reported-
SolubilityModerate in polar solventsInferred

The chlorine atom and ester group contribute to its electrophilic reactivity, making it a versatile intermediate in medicinal chemistry .

Synthetic Methodologies

The synthesis of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be extrapolated from patented routes for analogous compounds. A prominent method involves nickel/copper-catalyzed coupling, followed by cyclization and oxidation .

Stepwise Synthesis Protocol

  • Coupling Reaction:

    • Reactants: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and methyl acrylate.

    • Catalysts: Nickel chloride (NiCl₂) and cuprous iodide (CuI).

    • Ligands: Triphenylphosphine (PPh₃).

    • Conditions: Ethanol, 65°C, 8 hours under nitrogen .

    • Outcome: Forms 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-methyl acrylate (yield: ~73%).

  • Intramolecular Cyclization:

    • Catalyst: Cuprous chloride (CuCl).

    • Base: Triethylamine.

    • Solvent: Dimethyl sulfoxide (DMSO), 70°C, 12 hours .

    • Outcome: Yields the dihydro intermediate (97.6% purity).

  • Oxidation:

    • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Solvent: Tetrahydrofuran (THF), 40–70°C .

    • Outcome: Converts the dihydro intermediate to the aromatic product.

Table 1: Catalytic Systems for Key Reactions

StepCatalystsLigandsYield
CouplingNiCl₂ + CuITriphenylphosphine73.1%
CyclizationCuClTriethylamine97.6%
OxidationDDQ-85–90%

This method avoids palladium catalysts, reducing costs and improving scalability .

Applications in Drug Discovery

Intermediate for Targeted Therapies

The methyl ester serves as a precursor for prodrugs or inhibitors. Ester hydrolysis yields the carboxylic acid, which can be further functionalized for improved pharmacokinetics .

Structure-Activity Relationship (SAR) Studies

Modification SiteImpact on Activity
Position 2 (Cl)Enhances electrophilicity
Position 6 (ester)Improves membrane permeability

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
2-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks carboxylate groupModerate kinase inhibition
Carboxylic acid derivativeImproved solubilityHigher cytotoxicity

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